Cas no 2178771-48-5 (1-({1-[2-(trifluoromethoxy)benzenesulfonyl]azetidin-3-yl}methyl)-1H-1,2,4-triazole)

1-({1-[2-(Trifluoromethoxy)benzenesulfonyl]azetidin-3-yl}methyl)-1H-1,2,4-triazole is a specialized heterocyclic compound featuring a triazole moiety linked to a sulfonylated azetidine scaffold with a trifluoromethoxy-substituted benzene ring. This structure confers potential advantages in medicinal chemistry and agrochemical applications due to its balanced lipophilicity and electron-withdrawing properties, which may enhance binding affinity and metabolic stability. The trifluoromethoxy group contributes to improved bioavailability and resistance to enzymatic degradation, while the sulfonyl bridge and triazole ring offer versatility for further functionalization. Its well-defined molecular architecture makes it a promising intermediate for the development of bioactive molecules, particularly in targeting enzyme inhibition or receptor modulation.
1-({1-[2-(trifluoromethoxy)benzenesulfonyl]azetidin-3-yl}methyl)-1H-1,2,4-triazole structure
2178771-48-5 structure
Product Name:1-({1-[2-(trifluoromethoxy)benzenesulfonyl]azetidin-3-yl}methyl)-1H-1,2,4-triazole
CAS No:2178771-48-5
MF:C13H13F3N4O3S
MW:362.327531576157
CID:5337225
Update Time:2025-08-03

1-({1-[2-(trifluoromethoxy)benzenesulfonyl]azetidin-3-yl}methyl)-1H-1,2,4-triazole Chemical and Physical Properties

Names and Identifiers

    • 1-((1-((2-(trifluoromethoxy)phenyl)sulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole
    • 1-[[1-[2-(trifluoromethoxy)phenyl]sulfonylazetidin-3-yl]methyl]-1,2,4-triazole
    • 1-({1-[2-(trifluoromethoxy)benzenesulfonyl]azetidin-3-yl}methyl)-1H-1,2,4-triazole
    • Inchi: 1S/C13H13F3N4O3S/c14-13(15,16)23-11-3-1-2-4-12(11)24(21,22)20-6-10(7-20)5-19-9-17-8-18-19/h1-4,8-10H,5-7H2
    • InChI Key: COCOGVKVWKHNJL-UHFFFAOYSA-N
    • SMILES: S(C1C=CC=CC=1OC(F)(F)F)(N1CC(CN2C=NC=N2)C1)(=O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 5
  • Complexity: 534
  • XLogP3: 2
  • Topological Polar Surface Area: 85.7

1-({1-[2-(trifluoromethoxy)benzenesulfonyl]azetidin-3-yl}methyl)-1H-1,2,4-triazole Pricemore >>

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Additional information on 1-({1-[2-(trifluoromethoxy)benzenesulfonyl]azetidin-3-yl}methyl)-1H-1,2,4-triazole

Comprehensive Overview of 1-({1-[2-(trifluoromethoxy)benzenesulfonyl]azetidin-3-yl}methyl)-1H-1,2,4-triazole (CAS No. 2178771-48-5)

The compound 1-({1-[2-(trifluoromethoxy)benzenesulfonyl]azetidin-3-yl}methyl)-1H-1,2,4-triazole (CAS No. 2178771-48-5) is a highly specialized chemical entity that has garnered significant attention in the field of medicinal chemistry and drug discovery. Its unique structural features, including the trifluoromethoxy and benzenesulfonyl moieties, make it a promising candidate for various pharmaceutical applications. Researchers are particularly interested in its potential as a modulator of biological targets, given its ability to interact with enzymes and receptors in a selective manner.

One of the most searched questions related to this compound is its synthetic pathway and mechanism of action. The synthesis of 1-({1-[2-(trifluoromethoxy)benzenesulfonyl]azetidin-3-yl}methyl)-1H-1,2,4-triazole involves multi-step organic reactions, including sulfonylation and alkylation, to achieve the desired molecular architecture. The presence of the 1,2,4-triazole ring is particularly noteworthy, as this heterocycle is known for its diverse pharmacological activities, including antimicrobial and anti-inflammatory effects.

In recent years, the demand for trifluoromethoxy-containing compounds has surged due to their enhanced metabolic stability and bioavailability. This trend aligns with the growing interest in fluorinated pharmaceuticals, which are often more resistant to enzymatic degradation. The benzenesulfonyl group in this compound further enhances its potential as a drug-like molecule, as it can improve solubility and target binding affinity. These attributes make CAS No. 2178771-48-5 a subject of ongoing research in the development of novel therapeutics.

Another hot topic in the scientific community is the structure-activity relationship (SAR) of this compound. By modifying the azetidin-3-yl or 1,2,4-triazole components, researchers aim to optimize its biological activity. For instance, the methyl linker between the azetidine and triazole rings may influence the compound's conformational flexibility, thereby affecting its interaction with biological targets. Such insights are crucial for designing derivatives with improved efficacy and safety profiles.

The compound's potential applications extend beyond traditional small-molecule drugs. With the rise of precision medicine and targeted therapies, 1-({1-[2-(trifluoromethoxy)benzenesulfonyl]azetidin-3-yl}methyl)-1H-1,2,4-triazole could play a role in treating diseases with high unmet medical needs. For example, its enzyme inhibitory properties might be leveraged in oncology or autoimmune disorders, where specific pathways need to be modulated. This aligns with the broader industry focus on personalized treatment options.

From a technical standpoint, the compound's physicochemical properties are also a point of interest. Its logP value, molecular weight, and hydrogen bond acceptors/donors are critical parameters that influence its drug-likeness. These factors are often explored in computational chemistry studies, which use molecular docking and QSAR modeling to predict biological activity. Such approaches are increasingly popular in early-stage drug discovery to reduce experimental costs and time.

In conclusion, 1-({1-[2-(trifluoromethoxy)benzenesulfonyl]azetidin-3-yl}methyl)-1H-1,2,4-triazole (CAS No. 2178771-48-5) represents a fascinating area of research with broad implications for pharmaceutical development. Its unique structure, combined with the growing interest in fluorinated compounds and heterocyclic chemistry, positions it as a valuable tool for scientists exploring new therapeutic avenues. As research progresses, this compound may well emerge as a cornerstone in the next generation of innovative medicines.

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